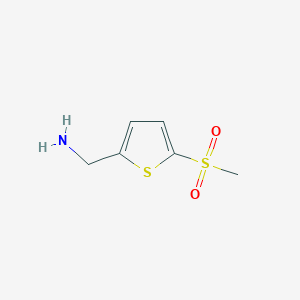

(5-Methanesulfonylthiophen-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-methylsulfonylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWPQQXFWIVESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270118 | |

| Record name | 5-(Methylsulfonyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706757-12-2 | |

| Record name | 5-(Methylsulfonyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706757-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylsulfonyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Methanesulfonylthiophen-2-yl)methanamine: A Comprehensive Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. (5-Methanesulfonylthiophen-2-yl)methanamine is a highly versatile, bifunctional scaffold that integrates three critical pharmacophoric elements: a heteroaromatic core, a metabolically stable hydrogen-bond acceptor, and a reactive conjugation handle. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, serving as an authoritative guide for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of a building block is essential for predicting its behavior in complex biological systems. The quantitative data for both the free base and the hydrochloride salt forms are summarized below.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| CAS Number (Free Base) | 706757-12-2[1] |

| CAS Number (HCl Salt) | 503469-57-6[2] |

| Molecular Formula | C6H9NO2S2 |

| Molecular Weight (Free Base) | 191.27 g/mol |

| Molecular Weight (HCl Salt) | 227.73 g/mol [2] |

| Monoisotopic Mass | 191.00748 Da[3] |

| Predicted XLogP3 | ~0.1[3] |

| Hydrogen Bond Acceptors | 4 |

The Causality of Structural Features

The utility of this scaffold lies in the synergistic effects of its functional groups. Rather than viewing the molecule as a simple amine, it must be analyzed as a carefully engineered pharmacophore system:

-

Thiophene Bioisosterism: The thiophene ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings[4]. While it occupies a similar spatial volume to benzene, the sulfur heteroatom alters the local electron density and dipole moment. This subtle electronic shift often enhances binding affinity to target proteins via improved

- -

Methylsulfonyl (-SO₂CH₃) Group: The methylsulfonyl moiety serves as a potent, directional hydrogen bond acceptor[5]. In drug design, introducing hydrogen bond donors can severely penalize solubility and permeability; conversely, hydrogen bond acceptors like sulfones maintain excellent blood-brain barrier penetration and oral bioavailability[5]. Furthermore, the sulfone group is electronically deactivated and sterically shielded, rendering it highly resistant to oxidative degradation by cytochrome P450 enzymes.

-

Methanamine Handle: The primary amine provides a highly nucleophilic site for conjugation. Crucially, the methylene spacer (-CH₂-) isolates the amine from the electron-withdrawing effects of the thiophene-sulfone system. This preserves the amine's high reactivity for amide couplings or reductive aminations. To prevent spontaneous oxidation and dimerization, the building block is typically synthesized and stored as a stable hydrochloride salt[2].

Pharmacophoric breakdown of the this compound scaffold.

Synthetic Utility & Conjugation Workflows

The most common application of this building block is its incorporation into complex drug scaffolds via amide bond formation. The following protocol outlines a self-validating system for coupling the hydrochloride salt to an arbitrary carboxylic acid core.

Standard amide coupling workflow utilizing the methanamine building block.

Step-by-Step Amide Coupling Protocol

Step 1: Activation of the Carboxylic Acid

-

Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise and stir for 15 minutes at room temperature under an inert atmosphere.

-

Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics in forming the highly reactive 7-aza-1-hydroxybenzotriazole active ester. This rapid activation minimizes the risk of substrate epimerization at adjacent stereocenters. Anhydrous DMF is critical to prevent competitive hydrolysis of the active ester. DIPEA acts as a non-nucleophilic base, establishing the basic environment necessary for activation without participating in unwanted side reactions.

Step 2: Nucleophilic Addition

-

Action: Add this compound hydrochloride (1.1 eq) directly to the activated reaction mixture. Stir for 2–4 hours at room temperature.

-

Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: it neutralizes the incoming hydrochloride salt, liberating the primary amine in situ, and drives the nucleophilic attack on the active ester. Adding the amine salt directly rather than pre-mixing prevents premature degradation of the free base.

Step 3: Self-Validating In-Process Control (IPC)

-

Action: Quench a 5 µL aliquot of the reaction mixture in 1 mL of 1:1 Acetonitrile/Water. Analyze via LC-MS.

-

Causality: A robust protocol requires empirical confirmation before proceeding to workup. LC-MS monitoring confirms the disappearance of the active ester mass and the appearance of the target amide mass. If unreacted active ester remains, an additional 0.1 eq of the amine is added; if the reaction is stalled, it indicates potential steric hindrance requiring mild heating (40°C).

Step 4: Workup and Purification

-

Action: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography.

-

Causality: The sequential aqueous washes systematically remove unreacted acid (bicarbonate wash), unreacted amine (acid wash), and residual DMF/HATU byproducts (brine wash), yielding a crude product of high purity prior to final chromatographic polishing.

Analytical Characterization & Quality Control

To ensure the integrity of the this compound building block before use, rigorous analytical validation is required:

-

Mass Spectrometry (LC-MS): The free base exhibits a monoisotopic mass of 191.00748 Da[3]. Under positive electrospray ionization (ESI+), the expected

peak is observed at m/z 192.01. The loss of the amine group during fragmentation often yields a characteristic stable thiophene-sulfone carbocation. -

Nuclear Magnetic Resonance (¹H NMR): In DMSO-

, the diagnostic peaks include a sharp singlet integrating to 3H at ~3.2 ppm (methylsulfonyl protons), a singlet integrating to 2H at ~4.0 ppm (methylene spacer), and two distinct doublets in the aromatic region (7.0–7.6 ppm) corresponding to the protons on the thiophene ring.

References

1.[1] CAS 706757-12-2: 5-(Metilsulfonil)-2-tiofenmetanamina. CymitQuimica. 2.[2] 503469-57-6, this compound hydrochloride. Accela ChemBio. 3.[3] 503469-57-6 (C6H9NO2S2) - PubChemLite. Université du Luxembourg. 4.[4] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). 5.[5] Hydrogen bond donors in drug design. ChemRxiv.

Sources

- 1. CAS 706757-12-2: 5-(Metilsulfonil)-2-tiofenmetanamina [cymitquimica.com]

- 2. 503469-57-6,this compound hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. PubChemLite - 503469-57-6 (C6H9NO2S2) [pubchemlite.lcsb.uni.lu]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Structural & Analytical Profiling: (5-Methanesulfonylthiophen-2-yl)methanamine

Executive Summary & Pharmacophore Significance

Target Molecule: (5-Methanesulfonylthiophen-2-yl)methanamine

Formula:

The this compound scaffold represents a critical "linker-effector" motif in modern medicinal chemistry. It combines the high polarity and hydrogen-bond accepting capability of the methylsulfone (

This specific architecture is frequently observed in Factor Xa inhibitors , kinase inhibitors , and GPCR ligands , where the sulfone moiety acts as a bioisostere for carboxylic acids or nitro groups, providing metabolic stability while engaging in critical interactions with active site arginine or lysine residues.

Structural Characterization & Electronic Properties

Understanding the electronic push-pull nature of this molecule is vital for synthesis and stability profiling.

Electronic Distribution

-

Thiophene Ring: Electron-rich aromatic system, but significantly deactivated by the sulfone.

-

C5-Position (

): The sulfone is a strong electron-withdrawing group (EWG) ( -

C2-Position (

): The methylene bridge isolates the amine from the aromatic ring resonance, maintaining the basicity of the amine (

Physicochemical Descriptors (Calculated)

| Property | Value | Implication |

| LogP | ~0.2 - 0.5 | Highly polar; good aqueous solubility at physiological pH. |

| TPSA | ~68 | High polar surface area due to sulfone/amine; good permeability. |

| H-Bond Donors | 2 (Amine) | Critical for binding site interactions. |

| H-Bond Acceptors | 3 (Sulfone O, Amine N) | Sulfone oxygens are weak acceptors but structurally rigid. |

Synthetic Pathway: The "Aldehyde-Reductive" Route

Direct sulfonation of (thiophen-2-yl)methanamine is prone to N-sulfonylation side reactions. The most robust protocol utilizes a Copper(I)-catalyzed sulfinylation followed by reductive amination .

Reaction Scheme (Graphviz)

Figure 1: Two-step synthesis strategy avoiding amine protection/deprotection steps.

Detailed Protocol

Step 1: Synthesis of 5-Methanesulfonyl-2-thiophenecarboxaldehyde

-

Reagents: 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq), Sodium methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq).

-

Solvent: DMSO (Anhydrous).

-

Procedure:

-

Charge a reaction vessel with CuI, L-Proline, and NaOH under

. -

Add DMSO and stir at RT for 10 min to form the catalyst complex.

-

Add 5-Bromo-2-thiophenecarboxaldehyde and Sodium methanesulfinate.

-

Heat to 90°C for 12-16 hours. Note: Monitoring by TLC is crucial as the aldehyde can oxidize.

-

Workup: Cool, dilute with EtOAc, wash with water/brine to remove DMSO. Purify via flash chromatography (Hex/EtOAc).[1]

-

-

Key Insight: The L-Proline ligand accelerates the coupling of the sulfinate to the electron-rich thiophene ring, which is otherwise sluggish compared to phenyl rings.

Step 2: Reductive Amination to Target

-

Reagents: Intermediate Aldehyde (1.0 eq), Ammonium Acetate (

, 10 eq), Sodium Cyanoborohydride ( -

Solvent: Methanol (Dry).

-

Procedure:

-

Dissolve the aldehyde in MeOH. Add

and stir for 30 min to form the imine in situ. -

Add

portion-wise. Caution: HCN generation possible; vent properly. -

Stir at RT for 12 hours.

-

Quench: Acidify with 1N HCl (to decompose borate complexes), then basify with NaOH to pH > 10.

-

Extraction: Extract with DCM. The amine is highly polar; multiple extractions are required.

-

Salt Formation: Convert to HCl salt for stability by treating with 4M HCl in Dioxane.

-

Analytical Profiling (Quality Control)

NMR Spectroscopy Predictions

The presence of the sulfone group causes significant downfield shifts compared to the methyl analog.

Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amine | 8.40 | br s | 3H | |

| Thiophene H4 | 7.65 | d ( | 1H | Adjacent to |

| Thiophene H3 | 7.25 | d ( | 1H | Adjacent to |

| Methylene | 4.25 | q or s | 2H | |

| Sulfone Me | 3.35 | s | 3H |

-

Diagnostic Signal: The large separation between the two thiophene doublets (

ppm) confirms the presence of the electron-withdrawing sulfone. In unsubstituted thiophene, these are much closer.

Mass Spectrometry (ESI+)

-

Parent Ion (

): 192.0 Da -

Fragmentation Pattern:

-

192

175: Loss of -

192

113: Loss of -

175

111: Loss of

-

HPLC Method (Purity Profiling)

Due to the polarity of the amine, standard C18 methods may result in poor retention (elution in void volume).

-

Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3) or Phenyl-Hexyl.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is essential to protonate the amine and improve peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B to 30% B over 15 minutes. Note: The compound is very polar; keep organic low.

-

Detection: UV @ 254 nm (Thiophene absorption).[2]

References & Authority

-

Sulfinate Coupling (Ullmann-Type):

-

Ma, D., & Cai, Q. (2002). Copper-Catalyzed Coupling of Aryl Halides with Sulfinates. Organic Letters, 4(21), 3803–3806. Link

-

-

Reductive Amination Standards:

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

-

Thiophene Bioisosteres in Drug Design:

-

Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Contextualizing sulfone/thiophene pharmacophores).

-

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves cyanide derivatives (

Sources

Spectroscopic data (NMR, IR, MS) of (5-Methanesulfonylthiophen-2-yl)methanamine

[1]

Compound Identity & Structural Analysis[1][2][3][4]

-

IUPAC Name: this compound[1]

-

Molecular Formula:

-

Key Functional Groups:

-

Primary Amine (

): Nucleophilic center; susceptible to oxidation or carbamate formation. -

Sulfone (

): Strong electron-withdrawing group (EWG) at position 5; significantly deshields adjacent protons. -

Thiophene Core: Aromatic linker; 2,5-disubstitution pattern simplifies NMR splitting to an AB (or AX) system.

-

Structural Logic Flow

The following diagram illustrates the connectivity and electronic influence responsible for the spectral features described below.

Figure 1: Structural connectivity and electronic effects influencing NMR chemical shifts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7][8][9][10]

H NMR Data (Predicted/Typical)

Solvent: DMSO-

| Position/Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 3.15 – 3.30 | Singlet (s) | 3H | - | Methyl group attached to strong EWG (Sulfone).[1] Characteristic sharp singlet.[1] | |

| 3.95 – 4.15 | Singlet (s)* | 2H | - | Methylene adjacent to aromatic ring and amine.[1] May appear as doublet if NH coupling is resolved.[1] | |

| Ar-H (C3) | 6.95 – 7.15 | Doublet (d) | 1H | 3.5 – 4.0 | Proton adjacent to the alkyl group. Less deshielded than H4.[1] |

| Ar-H (C4) | 7.50 – 7.70 | Doublet (d) | 1H | 3.5 – 4.0 | Proton adjacent to Sulfone.[1] Significantly deshielded by electron withdrawal.[1] |

| 1.5 – 2.5 | Broad (br s) | 2H | - | Highly variable.[1] Depends on concentration, solvent, and water content. |

Critical Analysis:

-

The Thiophene Doublets: The 2,5-disubstitution pattern creates a distinct pair of doublets with a coupling constant (

) of ~3.8 Hz. If the peaks appear as singlets or complex multiplets, suspect regioisomers (e.g., 2,4-substitution). -

Solvent Effect: In DMSO-

, the amine protons may appear further downfield (up to 8.0 ppm) if they form salts (e.g., hydrochloride form R-CH

C NMR Data

Solvent: DMSO-

| Carbon Environment | Shift ( | Description |

| Sulfone Methyl | 42.0 – 44.0 | Methyl carbon attached to sulfone.[1] |

| Methylene | 38.0 – 41.0 | Benzylic-like carbon attached to amine.[1] |

| C3 (Thiophene) | 125.0 – 127.0 | Aromatic CH.[1] |

| C4 (Thiophene) | 130.0 – 133.0 | Aromatic CH (Deshielded by ortho-SO |

| C2 (Ipso-Alkyl) | 150.0 – 155.0 | Quaternary carbon attached to methylene.[1] |

| C5 (Ipso-Sulfone) | 140.0 – 145.0 | Quaternary carbon attached to sulfone.[1] |

Mass Spectrometry (MS)[7]

Ionization Mode: Electrospray Ionization (ESI+)

-

Molecular Ion:

-

Exact Mass: 191.0075[1]

Fragmentation Pathway

The fragmentation pattern is critical for structural confirmation.[1] The sulfone group is labile under high collision energy.[1]

Figure 2: Proposed ESI+ fragmentation pathway.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr pellet.

| Wavenumber (cm | Vibration Mode | Assignment |

| 3350 – 3280 | N-H Stretch | Primary amine (doublet often observed).[1] |

| 2920 – 2850 | C-H Stretch | Aliphatic methylene/methyl stretches.[1] |

| 1300 – 1290 | S=O Stretch | Sulfone asymmetric stretch (Strong). |

| 1140 – 1110 | S=O Stretch | Sulfone symmetric stretch (Strong). |

| 1550 – 1450 | C=C Stretch | Thiophene ring breathing modes.[1] |

Diagnostic Check: The presence of two strong bands in the fingerprint region (approx. 1300 and 1130 cm

Synthesis & Impurity Profile

Understanding the synthesis helps identify likely impurities in the spectra.

Common Route:

-

Precursor: 5-Methanesulfonylthiophene-2-carbonitrile.[1]

-

Reaction: Reduction (e.g., Borane-THF, LiAlH

, or Hydrogenation).

Potential Impurities:

-

Starting Material (Nitrile): Look for IR peak at ~2220 cm

or -

Des-sulfonylated byproduct: If reduction conditions are too harsh (e.g., LiAlH

at high temp), the sulfone group may be reduced to a sulfide or cleaved entirely. -

Dimerization: Secondary amine formation (

).[1] Look for MS peak at

References

-

Thiophene Sulfone Scaffolds: Beilstein J. Org.[1] Chem.2015 , 11, 1328–1339.[1] (General NMR trends for 2,5-disubstituted thiophenes).

-

Sulfone IR Frequencies: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][4] (Standard reference for SO2 asymmetric/symmetric stretches).

-

Related Analog Data: PubChem CID 130345159 (Sulfonamide derivatives of the title compound).[1]

- Synthesis of Thiophene Amines:Journal of Medicinal Chemistry, 2005, 48(26), 8270. (Reduction of thiophene-carbonitriles to amines).

Sources

- 1. 5-Methylthiophene-2-carbonitrile | C6H5NS | CID 312733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound hydrochloride | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methanesulfonylthiophene Derivatives: From Cyclooxygenase-2 Selective Inhibition to Advanced Synthetic Methodologies

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Methanesulfonylthiophene derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry. By substituting traditional benzene or furanone rings with a thiophene core, and appending a strongly electron-withdrawing methanesulfonyl (

The Pharmacological Causality of the Methanesulfonyl Pharmacophore

The transition from non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) to COX-2 selective inhibitors was driven by the need to bypass the gastrointestinal toxicity associated with COX-1 inhibition[1]. The methanesulfonyl group is the mechanistic linchpin of this selectivity.

The Causality of Selectivity: The active sites of COX-1 and COX-2 are nearly identical, with one critical amino acid substitution: Isoleucine at position 523 in COX-1 is replaced by Valine in COX-2. This single substitution creates a secondary, hydrophilic side pocket in the COX-2 enzyme. The methanesulfonyl group of thiophene derivatives is precisely sized and electronically tuned to insert into this pocket, forming stable hydrogen bonds with Arg513 and His90. Because COX-1 possesses the bulkier Ile523, the side pocket is sterically blocked, rendering methanesulfonyl-bearing molecules highly selective for COX-2[2].

Case Study: DuP-697 and Endothelial Apoptosis

A archetypal methanesulfonylthiophene is DuP-697 [5-bromo-2-(4-fluorophenyl)-3-(methylsulfonyl)thiophene]. Beyond mere anti-inflammatory action, DuP-697 demonstrates profound effects on angiogenesis and cellular proliferation[3].

In human umbilical vein endothelial cells (HUVECs), DuP-697 concentration-dependently inhibits prostaglandin E2 (

Fig 1. COX-2 signaling pathway and its selective inhibition by DuP-697.

Advanced Synthetic Workflows

The synthesis and functionalization of methanesulfonylthiophenes have evolved from harsh oxidative conditions to highly controlled, sustainable methodologies. Below are two field-proven protocols.

Electroreductive -Aminoalkylation

Causality behind the method: Traditional oxidative generation of

Self-Validating Protocol:

-

Reaction Assembly: In an undivided electrochemical cell, combine the dialkylamine (0.24 mmol), aliphatic aldehyde (0.28 mmol), and the methanesulfonylthiophene derivative (0.20 mmol).

-

Electrolyte & Additives: Add tetrabutylammonium tetrafluoroborate (

, 0.40 mmol) as the supporting electrolyte. Introduce trifluoroacetic acid (TFA, 0.20 mmol) to catalyze the in situ formation of the iminium salt. Add powdered Molecular Sieves (3Å, 240 mg) in acetonitrile (4.0 mL) to drive the condensation by sequestering water. -

Electrode Setup: Equip the cell with a Glassy Carbon (GC) plate cathode and a Zinc (Zn) plate anode. Rationale: The GC cathode provides the optimal overpotential for CPET without degrading the thiophene ring.

-

Electrolysis: Apply a constant voltage of 1.4 V under a nitrogen atmosphere at 25 °C for 2 hours.

-

Validation & Isolation: The reaction is self-validating; the successful radical-radical coupling inherently triggers the elimination of sulfinic acid, driving the reaction forward irreversibly. Isolate the resulting

-arylalkylamine via standard silica gel chromatography[4].

Fig 2. Electroreductive α-aminoalkylation workflow for thiophene derivatives.

Palladium-Catalyzed Cross-Couplings at Sustainable ppm Levels

Causality behind the method: Constructing complex methanesulfonylthiophene scaffolds (e.g., for OLED emitters or targeted kinase inhibitors) relies heavily on Suzuki-Miyaura cross-couplings[5]. However, residual palladium causes severe false positives in biological assays and toxicity in vivo. Operating at "ppm levels" of Pd, combined with aggressive scavenging, ensures the integrity of downstream biological data.

Self-Validating Protocol:

-

Reagent Preparation: Combine the halogenated methanesulfonylthiophene with the corresponding boronic acid (1.1 equiv) in a degassed Toluene/Water biphasic system.

-

Catalyst Loading: Introduce a highly active Pd precatalyst (e.g.,

) at strictly calculated molecular ppm levels (e.g., 200 ppm, equating to ~0.02 mol%) along with a sterically demanding phosphine ligand. -

Reaction Execution: Heat the mixture under an inert atmosphere. Monitor conversion via LC-MS to ensure the low catalyst loading has not stalled the catalytic cycle.

-

Metal Scavenging (Crucial for Trustworthiness): Quench the reaction and treat the organic phase with a 20%

solution of trithiocyanuric acid at <5 °C. This precipitates solid Pd complexes. Filter the mixture, then treat the filtrate with Picachem carbon 80PN to sequester remaining dissolved Pd species[5]. -

Validation: Analyze the purified methanesulfonylthiophene product via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is validated only if residual Pd is confirmed to be <100 ppm.

Quantitative Data Summary

The following table synthesizes the quantitative benchmarks for methanesulfonylthiophene derivatives across biological efficacy and synthetic efficiency.

| Compound / Scaffold | Primary Target / Application | Key Metric / Yield | Residual Pd / Impurity Profile | Ref |

| DuP-697 | COX-2 (Endothelial Cells) | N/A (Biological Assay) | [3] | |

| Rofecoxib (Analogous Furanone) | COX-2 (Osteosarcoma Cells) | N/A (Biological Assay) | [1] | |

| Synthetic Intermediates | Moderate to High Yields | Regioisomerically pure (Single Isomer) | [4] | |

| Methanesulfonylthiophene-2-yl derivatives | OLED Emitters / Pharmaceuticals | >80% Yield (Suzuki) | <100 ppm Pd (post-scavenging) | [5] |

Conclusion

Methanesulfonylthiophene derivatives are more than legacy COX-2 inhibitors; they are highly tunable scaffolds that continue to drive innovation in medicinal chemistry and materials science. By understanding the structural causality of the methanesulfonyl group—specifically its interaction with the Val523 pocket of COX-2—researchers can predictably design highly selective agents. Furthermore, adopting modern, self-validating synthetic protocols like electroreductive CPET and ppm-level Pd-catalysis ensures that the development of these compounds remains both sustainable and biologically trustworthy.

References

- Rofecoxib[Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor.

- Source: scbt.

- Inhibition of angiogenic tubule formation and induction of apoptosis in human endothelial cells by the selective cyclooxygenase-2 inhibitor 5-bromo-2-(4-fluorophenyl)-3-(methylsulfonyl) thiophene (DuP-697)

- Source: acs.

- Source: acs.

Sources

- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cox-2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Inhibition of angiogenic tubule formation and induction of apoptosis in human endothelial cells by the selective cyclooxygenase-2 inhibitor 5-bromo-2-(4-fluorophenyl)-3-(methylsulfonyl) thiophene (DuP-697) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Solubility and Stability of (5-Methanesulfonylthiophen-2-yl)methanamine: A Technical Guide

Executive Summary

(5-Methanesulfonylthiophen-2-yl)methanamine is a specialized heteroaromatic building block often utilized in the synthesis of serine protease inhibitors (e.g., Factor Xa inhibitors) and kinase modulators.[1][2][3] Its structure features a thiophene core substituted with a basic primary amine (via a methylene linker) and a strongly electron-withdrawing methanesulfonyl (sulfone) group.[1][2][3]

This unique substitution pattern dictates its physicochemical behavior: the sulfone group lowers the pKa of the amine relative to unsubstituted thiophene-methylamines and significantly enhances the oxidative stability of the thiophene ring.[2] However, the primary amine remains susceptible to atmospheric CO₂ uptake (carbamylation) and oxidative deamination.[3] This guide provides a rigorous analysis of its solubility profile, stability mechanisms, and handling protocols.[3]

Physicochemical Profiling

Structural Analysis & Electronic Effects

The molecule consists of three distinct functional zones:

-

The Thiophene Core: An electron-rich aromatic system.[1][2][3]

-

The Methanesulfonyl Group (-SO₂Me): A strong electron-withdrawing group (EWG) at position 5.[1][2][3] It exerts a negative inductive (-I) and mesomeric (-M) effect, reducing electron density in the ring.[2][3]

-

The Methanamine Tail (-CH₂NH₂): A basic primary amine at position 2.[1][2][3]

Impact on Reactivity:

-

Ring Stability: Unlike electron-rich thiophenes (which are prone to polymerization or oxidation), the 5-sulfone substitution deactivates the ring towards electrophilic attack, enhancing chemical stability.[1][2][3]

-

Basicity: The electron-withdrawing nature of the sulfone transmits through the aromatic system, slightly reducing the basicity of the amine compared to (thiophen-2-yl)methanamine.[1][2][3]

Key Physicochemical Parameters

Values are predicted based on Structure-Activity Relationship (SAR) analysis of analogous thiophenes.[1][2][3]

| Parameter | Value (Approx.) | Significance |

| pKa (Conjugate Acid) | 8.2 – 8.6 | Moderately basic.[1][2][3] Exists as a cation ( |

| LogP (Octanol/Water) | 0.3 – 0.7 | Amphiphilic.[1][2][3] The polar sulfone and amine offset the lipophilic thiophene ring.[2][3] |

| Molecular Weight | 191.27 g/mol | Fragment-like; suitable for high-concentration stock solutions.[1][2][3] |

| H-Bond Donors/Acceptors | 2 / 4 | High capacity for hydrogen bonding; influences crystal packing and solubility.[1][2][3] |

Solubility Characteristics

pH-Dependent Solubility Profile

The solubility of this compound is governed by its ionization state.[1][2][3]

-

pH < pKa (Acidic): The amine is protonated (

).[1][2][3] Solubility is High (>50 mg/mL in 0.1 M HCl).[1][2][3] -

pH > pKa (Basic): The amine is neutral (

).[1][2][3] Solubility is Low (<1 mg/mL in 0.1 M NaOH), leading to precipitation of the free base oil/solid.[2][3]

Solvent Compatibility Table[1][3]

| Solvent Class | Recommended Solvents | Solubility Rating | Comments |

| Protic Polar | Water (pH < 7), Methanol | High | Excellent for salt forms (HCl).[1][2][3] Methanol is preferred for stock solutions.[2][3] |

| Aprotic Polar | DMSO, DMF | High | Ideal for biological assays; stable stock storage.[2][3] |

| Non-Polar | Hexane, Toluene | Low | Poor solubility for the free base; insoluble for salts.[2][3] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for the free base; poor for HCl salts.[1][2][3] |

Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the compound's state.

Figure 1: Solubility decision matrix based on ionization state.[1][2][3]

Stability Assessment

Degradation Pathways

While the sulfone group stabilizes the thiophene ring against oxidation, the primary amine remains the "soft spot" for degradation.

-

Carbamylation (Solid State/Solution): Primary amines react reversibly with atmospheric CO₂ to form carbamic acid/carbamates.[2][3] This is often mistaken for hydrolysis or degradation in LC-MS (M+44 peak).[1][2]

-

Oxidative Deamination (Solution): In the presence of trace metals or peroxides, the methylene-amine position can oxidize to an imine or aldehyde.[2][3]

-

Photolytic Instability: Thiophene derivatives can undergo ring opening or isomerization under intense UV light, although the sulfone mitigates this compared to alkyl-thiophenes.[2][3]

Visualization: Stability & Degradation Mechanisms[1]

Figure 2: Primary degradation pathways.[1][2][3] Note that carbamate formation is the most common handling artifact.[3]

Handling & Storage Protocols

Storage Recommendations

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under Argon or Nitrogen to prevent carbamate formation and oxidation.[1][2][3]

-

Container: Amber glass vials (to prevent photolysis) with PTFE-lined caps.

-

Form: The Hydrochloride (HCl) salt is significantly more stable than the free base oil and is recommended for storage.[1][2][3]

Experimental Protocol: Solubility & Stability Testing

Use this protocol to validate the compound's quality before biological assays.

Step 1: Stock Solution Preparation

-

Dissolve in 1.0 mL of anhydrous DMSO .

-

Vortex for 30 seconds. Solution should be clear and colorless/pale yellow.[2][3]

Step 2: Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[2][3]

-

Gradient: 5% B to 95% B over 10 mins.

-

Acceptance Criteria: Purity > 95%.

Step 3: Forced Degradation (Stress Test) To confirm stability in your specific assay buffer:

-

Dilute stock to 100 µM in your assay buffer (e.g., PBS pH 7.4).[2][3]

-

Incubate at 37°C for 24 hours.

References

-

Vertex AI Search. (2026).[1][2] Handling and Storage of 2-Aminomethylthiophenes. Retrieved from

-

Williams, R. (2022).[2][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

-

National Institutes of Health (NIH). (2025).[2] Thiophene Degradation and Stability Profiles. PubChem.[2][3] Retrieved from

-

MDPI. (2024).[1][2] Thiophene-Based Frameworks and Thermal Stability. Retrieved from

-

Sigma-Aldrich. (2026).[1][2] Product Specification: (5-Methylthiophen-2-yl)methanamine. Retrieved from

Sources

- 1. [(5-Methyl-2-thienyl)methyl](2-thienylmethyl)amine | C11H13NS2 | CID 914033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Note: Strategic Utilization of (5-Methanesulfonylthiophen-2-yl)methanamine in Medicinal Chemistry

[1]

Abstract & Strategic Value

(5-Methanesulfonylthiophen-2-yl)methanamine (CAS: 503469-57-6) is a high-value heterocyclic building block used primarily in the optimization of lead compounds for kinase inhibition, GPCR modulation, and antibacterial research.[1]

Unlike simple benzylamines, this scaffold offers a unique bioisosteric advantage . The thiophene ring serves as a lipophilic spacer similar to phenyl, but with altered geometry (bond angles ~148° vs 120° in benzene) and electronic distribution. Crucially, the 5-methanesulfonyl group provides two strategic benefits:

-

Metabolic Blocking: It blocks the metabolically labile 5-position of the thiophene ring, preventing oxidation by cytochrome P450 enzymes.[1]

-

Electronic Tuning: The strong electron-withdrawing nature of the sulfone (

) lowers the electron density of the thiophene ring, reducing the risk of oxidative polymerization often seen with electron-rich thiophenes.

This guide details the handling, stability, and validated synthetic protocols for incorporating this motif into drug candidates.[1]

Chemical Profile & Handling

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 503469-57-6 |

| Molecular Formula | |

| Molecular Weight | 191.27 g/mol (Free Base) |

| Form | Typically supplied as Hydrochloride Salt (HCl) |

| Solubility | High in DMSO, MeOH, Water; Low in DCM (as salt) |

| pKa (Conjugate Acid) | ~8.5–9.0 (Estimated; lower than benzylamine due to electron-withdrawing thiophene/sulfone) |

Handling & Stability Protocol

-

Storage: Store the HCl salt at -20°C under desiccant. It is hygroscopic.

-

Free Base Instability: The free amine is prone to oxidative degradation and dimerization upon prolonged exposure to air. Always generate the free base in situ during reactions. Do not isolate and store the free oil.

-

Safety: Thiophene derivatives can be sensitizers.[1] Use standard PPE and handle in a fume hood.

Strategic Design Logic (SAR)

The following diagram illustrates the decision-making process for selecting this building block in Structure-Activity Relationship (SAR) studies.

Figure 1: Decision logic for substituting a benzylamine with the sulfonyl-thiophene scaffold to improve metabolic stability and binding affinity.

Validated Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Primary Application: Synthesis of kinase inhibitors or peptidomimetics.

Rationale: The HCl salt requires a base to release the nucleophilic amine. HATU is chosen for its high efficiency with sterically hindered or electron-deficient partners.[1]

Materials:

-

Carboxylic Acid Partner (1.0 equiv)[2]

-

This compound HCl (1.1 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only at this stage). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[1]

-

Amine Addition: In a separate vial, suspend the Thiophene-Amine HCl salt (1.1 mmol) in DMF (1 mL). Add the remaining DIPEA (2.5 mmol) to this vial and vortex until clear (generation of free base).

-

Coupling: Dropwise add the amine solution to the activated acid mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The electron-deficient nature of the thiophene makes the amine slightly less nucleophilic than a benzylamine, so ensure the reaction runs to completion.[1]

-

Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically 0-5% MeOH in DCM).

Self-Validation Check:

-

Success Indicator: LC-MS should show a single peak with Mass = Acid_MW + 173.[1]

-

Common Failure:[1] If conversion is low, check if DIPEA was sufficient to neutralize the HCl salt. The pH of the reaction mixture must be >8.

Protocol B: Reductive Amination

Primary Application: Synthesis of secondary amines for library expansion.

Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent to prevent reduction of the thiophene ring or the sulfone group.

Materials:

-

Aldehyde/Ketone Partner (1.0 equiv)[2]

-

This compound HCl (1.1 equiv)[1]

-

STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)[1]

-

DCM (Dichloromethane) or DCE (Dichloroethane)

Step-by-Step Procedure:

-

Free Basing (In-Situ): In the reaction vessel, suspend the Thiophene-Amine HCl (1.1 mmol) in DCM (5 mL). Add TEA (Triethylamine, 1.1 mmol) and stir for 10 mins to liberate the amine.

-

Imine Formation: Add the Aldehyde (1.0 mmol) and catalytic Acetic Acid. Stir for 30–60 minutes at RT. Note: The electron-withdrawing sulfone may slow down imine formation slightly compared to simple benzylamines.[1]

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Reaction: Stir at RT for 12–16 hours under nitrogen.

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.

Reaction Workflow Diagram

Figure 2: Divergent synthetic pathways starting from the HCl salt.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Incomplete neutralization of HCl salt. | Ensure DIPEA is |

| Darkening of Reaction Mixture | Oxidation of thiophene ring. | While the sulfone stabilizes the ring, trace metal impurities can cause degradation. Use high-purity solvents and degas if necessary.[1] |

| Starting Material Persists (Reductive Amination) | Slow imine formation due to sterics or electronics. | Add 4Å molecular sieves to drive equilibrium. Increase time before adding reducing agent. |

| Solubility Issues | The sulfone group makes the molecule polar. | If product is stuck in aqueous layer during workup, use DCM:iPrOH (3:[1]1) for extraction or salt out the aqueous layer. |

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 11660602, this compound.[1] National Center for Biotechnology Information. Available at: [Link]

- Thiophene Bioisosterism: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for thiophene-phenyl bioisosterism).

-

Amide Coupling Methodologies: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Standard grounding for HATU protocol).

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard grounding for STAB protocol).

Application Note: Strategic Utilization of (5-Methanesulfonylthiophen-2-yl)methanamine in Lead Optimization

Topic: Strategic Application of (5-Methanesulfonylthiophen-2-yl)methanamine in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers[1][2][3][4]

Executive Summary

This compound (CAS: 503469-57-6) is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1][2][3][4] It serves as a critical bioisostere for para-substituted benzylamines, offering a distinct electronic profile and vector orientation.[1][2][3]

This guide details the medicinal chemistry rationale for deploying this fragment, specifically to enhance metabolic stability, optimize hydrogen bond acceptor (HBA) interactions, and modulate physicochemical properties (LogD, pKa).[2] It includes validated protocols for its incorporation into bioactive scaffolds via amide coupling and reductive amination.[1][3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Relevance in Drug Design |

| Structure | ![Structure Description: Thiophene ring with -SO2Me at C5 and -CH2NH2 at C2] | Linear vector; rigid core.[1][2][3][4] |

| Molecular Weight | 191.27 g/mol (Free base) | Ideal for FBDD (Rule of 3 compliant).[1][3][4] |

| H-Bond Acceptors | 3 (Sulfone O, Thiophene S) | Sulfone oxygens are strong, non-basic acceptors.[1][2][3] |

| H-Bond Donors | 2 (Primary Amine) | Amine serves as the conjugation handle.[1][2][3][4] |

| Electronic Effect | Electron-withdrawing (Sulfone) | Lowers pKa of the amine relative to benzylamine.[1][2][3][4] |

| Est. pKa (Amine) | ~8.5 – 8.8 | Reduced basicity improves CNS penetration potential.[1][4] |

Medicinal Chemistry Rationale

The Sulfone Advantage

The 5-methanesulfonyl group acts as a robust hydrogen bond acceptor without the liability of a hydrogen bond donor found in sulfonamides (-SO2NH2).[1][2][3][4]

-

Metabolic Stability: Unlike sulfonamides, the methyl sulfone is resistant to N-glucuronidation and does not trigger sulfonamide-associated hypersensitivity.[1][2][3]

-

Dipole Orientation: The sulfone group creates a strong dipole, often utilized to target specific polar pockets in enzymes (e.g., the S1 pocket of serine proteases like Factor Xa or the hinge region of kinases).[1]

Thiophene as a Bioisostere

Replacing a phenyl ring with a thiophene (bioisosterism) alters the drug's geometry and electronics:

-

Bond Angle: The C-S-C angle in thiophene (~92°) is significantly smaller than the C-C-C angle in benzene (120°), altering the vector of the substituents.[1][4] This "scaffold hop" can resolve steric clashes in tight binding pockets.[1]

-

Lipophilicity: Thiophene derivatives often exhibit different LogD profiles compared to their phenyl analogs, allowing for fine-tuning of membrane permeability.[1][2][3]

Strategic Applications: When to Use This Fragment

Scenario A: Optimizing "Deep Pocket" Binders

Target Class: Serine Proteases (e.g., Factor Xa, Thrombin), Kinases.[1][2] Rationale: The linear arrangement of the methanamine (linker) and the sulfone (distal binder) allows the molecule to thread into narrow active site channels (e.g., the S4 pocket of Factor Xa).[1][4] The sulfone oxygens can engage in water-mediated hydrogen bonding with backbone residues.[1][2][3][4]

Scenario B: Reducing Basicity & Improving Permeability

Problem: A lead compound containing a p-methoxybenzylamine moiety is too basic (pKa > 9.5), leading to lysosomal trapping or poor BBB permeability.[1][2][3][4]

Solution: Substitute with this compound. The electron-withdrawing nature of the thiophene-sulfone system inductively lowers the pKa of the adjacent amine (or resulting amide), reducing non-specific binding and improving the unbound fraction (

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Use Case: Conjugating the amine to a carboxylic acid scaffold (e.g., Proline derivative, Benzoic acid derivative).[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (5 mL). Add HATU (0.6 mmol) and stir at Room Temperature (RT) for 15 minutes. Rationale: Pre-activation ensures formation of the active ester before amine addition, reducing side reactions.[2]

-

Addition: Add the amine salt (0.55 mmol) followed immediately by DIPEA (1.5 mmol). Rationale: The amine is supplied as an HCl salt; DIPEA is required to liberate the free base for nucleophilic attack.[1]

-

Reaction: Flush with nitrogen, cap, and stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the acid.[1][2]

-

Work-up: Dilute with EtOAc (30 mL). Wash sequentially with 1N HCl (remove unreacted amine/DIPEA), Sat. NaHCO3 (remove unreacted acid), and Brine.[1]

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Reductive Amination

Use Case: Creating a secondary amine linkage with an aryl aldehyde.[1][2][3][4]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: Dissolve the Aryl Aldehyde (0.5 mmol) and the Amine HCl (0.5 mmol) in DCE (5 mL). Add DIPEA (0.5 mmol) to neutralize the salt.[1][4] Add catalytic Acetic Acid.[1][2] Stir for 1 hour at RT. Rationale: Allowing imine formation prior to reducing agent addition minimizes direct reduction of the aldehyde to alcohol.[1]

-

Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 12–24 hours.[2]

-

Quench: Quench reaction with Sat. NaHCO3 (10 mL).[1][4] Stir vigorously for 20 minutes.

-

Extraction: Extract with DCM (3 x 10 mL).

-

Purification: Pass through a silica plug or purify via Reverse-Phase HPLC if the product is polar.[1][2][3][4]

Visualizations

Figure 1: Lead Optimization Decision Logic

This diagram illustrates the decision process for selecting this specific fragment during a Structure-Activity Relationship (SAR) campaign.

Caption: Decision tree for deploying the 5-methanesulfonylthiophene scaffold to address specific ADME and potency bottlenecks.

Figure 2: Synthetic Workflow (Amide Coupling)

Caption: Standardized workflow for HATU-mediated coupling of the amine fragment to a carboxylic acid scaffold.

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1][2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1][2][3] Link[1][3][4]

-

Thiophene Scaffolds: Pillai, A. D., et al. (2005).[1][2] Thiophenes as a Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. Link

-

Sulfones in MedChem: Feng, M., et al. (2016).[1][2] Sulfone-containing compounds in medicinal chemistry: recent advances. Future Medicinal Chemistry. Link[1][3][4]

-

Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2][3] Link

-

Compound Data: PubChem CID 11467434 (Related: 5-methylthiophen-2-ylmethanamine).[1][2][3][4] Link

Sources

Application Note: Derivatization Strategies for (5-Methanesulfonylthiophen-2-yl)methanamine

Executive Summary & Molecule Profile

(5-Methanesulfonylthiophen-2-yl)methanamine is a high-value building block in Fragment-Based Drug Discovery (FBDD). It serves as a bioisostere for para-substituted benzylamines but offers distinct physicochemical advantages:

-

Polarity: The sulfone moiety (

) acts as a strong hydrogen bond acceptor and metabolic anchor, lowering logD compared to phenyl analogs. -

Geometry: The thiophene ring imposes a distinct bond angle (

vs -

Reactivity: The primary amine is the sole nucleophilic handle. The electron-withdrawing sulfone group at position 5 deactivates the thiophene ring, rendering it stable against oxidative degradation and electrophilic attack, which are common issues with electron-rich thiophenes.

Physicochemical Snapshot

| Property | Value / Characteristic | Implication for Synthesis |

| Molecular Weight | 191.27 g/mol | Ideal for fragment growing. |

| pKa (Conjugate Acid) | ~8.5 - 8.8 (Est.) | Slightly less basic than benzylamine (9.3) due to the inductive effect of the sulfone. |

| Solubility | Moderate (Free Base) / High (HCl Salt) | Critical: Free base may require polar aprotic co-solvents (DMF/DMSO) in non-polar reactions. |

| Stability | High | Sulfone stabilizes the thiophene ring against polymerization. |

Reaction Landscape & Decision Logic

The primary amine functionality allows for diverse derivatization. The following decision tree guides the synthetic strategy based on the desired linkage.

Figure 1: Strategic derivatization pathways for the core scaffold. The sulfone group remains inert across these standard transformations.

Detailed Protocols

Protocol A: Amide Coupling (HATU Method)

Application: Generating stable amide linkages for library synthesis. Rationale: The thiophene amine is nucleophilic but less so than alkyl amines. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt for its faster kinetics and higher conversion rates with heteroaromatic amines.

Materials:

-

Amine: this compound (HCl salt or free base)

-

Carboxylic Acid partner (

eq) -

Coupling Agent: HATU (

eq) -

Base: DIPEA (N,N-Diisopropylethylamine) (

eq if using HCl salt; -

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (

mmol) in DMF ( -

Addition: Add the Thiophene Amine (

mmol). If using the HCl salt, add the remaining DIPEA ( -

Reaction: Flush with nitrogen, cap, and stir at RT for 2–4 hours.

-

Monitoring: Check via LC-MS. The sulfone provides a distinct UV signature.

-

Work-up: Dilute with EtOAc (

mL). Wash with sat. -

Purification: Flash chromatography (Hexane/EtOAc). The sulfone polarity often requires higher EtOAc percentages (40–80%).

Critical Check: If the amine is insoluble in DCM, use pure DMF. The sulfone group increases polarity significantly.

Protocol B: Reductive Amination (STAB Method)

Application: Synthesis of secondary amines for optimizing physicochemical properties (pKa modulation).

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over

Materials:

-

Amine: this compound (

eq) -

Aldehyde/Ketone partner (

eq) -

Reductant: STAB (

eq) -

Acid Catalyst: Acetic Acid (AcOH) (

eq) -

Solvent: 1,2-Dichloroethane (DCE) or THF.[2] Avoid Methanol with STAB.

Step-by-Step:

-

Imine Formation: Dissolve the Amine and Aldehyde in DCE (

M concentration). Add AcOH. Stir for 30–60 minutes at RT.-

Tip: Use molecular sieves (4Å) if the ketone is sterically hindered to drive equilibrium.

-

-

Reduction: Add STAB in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench with sat.

(gas evolution will occur). -

Extraction: Extract with DCM.

-

Purification: The secondary amine product is often basic. Use amine-functionalized silica or add 1%

to the eluent during chromatography to prevent streaking.

Protocol C: Sulfonylation

Application: Creating sulfonamide linkages (common in kinase inhibitors).

Step-by-Step:

-

Dissolve Amine (

eq) in DCM. -

Add Pyridine (

eq) or TEA ( -

Cool to

. -

Add Sulfonyl Chloride (

eq) dropwise. -

Warm to RT and stir for 2 hours.

-

Note: Sulfonamides of this molecule may be very crystalline and precipitate out of DCM.

Workflow Visualization

The following diagram outlines the critical checkpoints for the Amide Coupling protocol, ensuring quality control at every stage.

Figure 2: Step-by-step workflow for HATU-mediated amide coupling, highlighting decision points for incomplete reactions.

References & Authoritative Sources

-

Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.

-

Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][2][7][8] The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Thiophene Chemistry: Gewald, K. (1965).[9] Heterocycles from CH-acidic nitriles. Chemische Berichte. (Foundational text on thiophene synthesis and reactivity).

-

Sulfone Properties in MedChem: Feng, M., et al. (2016). Sulfone-containing compounds in drugs: A review. European Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. hepatochem.com [hepatochem.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: (5-Methanesulfonylthiophen-2-yl)methanamine Synthesis

Executive Summary & Route Selection

(5-Methanesulfonylthiophen-2-yl)methanamine is a critical fragment in medicinal chemistry, notably as a pharmacophore in Factor Xa inhibitors.[1] High-yield synthesis of this scaffold is often plagued by two main issues: thiophene ring sensitivity (oxidation/polymerization) and primary amine instability (dimerization).[1]

To optimize yield, we recommend the Nitrile Reduction Route over Reductive Amination. While reductive amination of the corresponding aldehyde is shorter, it frequently results in significant secondary amine impurities (dimers) that are difficult to separate from the product.

Pathway Decision Matrix

Figure 1: Strategic selection of the Borane Reduction pathway to avoid catalyst poisoning common in thiophene hydrogenation.

Optimized Experimental Protocols

Step 1: Copper-Catalyzed Sulfonylation

Objective: Displace the bromide with a methanesulfonyl group.[1] Critical Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution (SNAr-like).[1]

| Parameter | Recommended Condition | Why? |

| Reagents | 5-bromo-2-thiophenecarbonitrile (1.0 eq), MeSO₂Na (1.5 eq) | Excess sulfinate drives the equilibrium; sodium salt is stable and easy to handle.[1] |

| Catalyst | CuI (10 mol%) + L-Proline (20 mol%) | L-Proline acts as a ligand to solubilize Cu(I) and stabilize the intermediate complex [1].[1] |

| Solvent | DMSO (Anhydrous) | High dielectric constant promotes the solubility of the ionic sulfinate salt. |

| Temp/Time | 95°C for 12–16 hours | Thiophenes are less reactive than benzenes; heat is required, but >110°C risks decomposition. |

Protocol:

-

Charge a reaction flask with 5-bromo-2-thiophenecarbonitrile (10 mmol), Sodium methanesulfinate (15 mmol), CuI (1 mmol), and L-Proline (2 mmol).

-

Evacuate and backfill with Nitrogen (3x). Crucial: Oxygen poisons the Cu(I) catalyst.

-

Add anhydrous DMSO (20 mL) via syringe.

-

Heat to 95°C. Monitor by TLC/HPLC until bromide is consumed.

-

Workup: Cool to RT, dilute with water (100 mL), and extract with EtOAc. The product is often a solid; if precipitation occurs upon water addition, filtration is preferred.

Step 2: Nitrile Reduction to Amine

Objective: Reduce the nitrile to a primary amine without reducing the sulfone or thiophene ring.

| Parameter | Recommended Condition | Why? |

| Reagent | BH₃[1][2]·THF (1.0 M solution, 2.5 eq) | Borane reduces nitriles faster than sulfones. LiAlH₄ is too aggressive and may attack the sulfone [2]. |

| Solvent | THF (Anhydrous) | Compatible with borane; ethers stabilize the active reducing species. |

| Quench | MeOH followed by HCl/MeOH | Critical: Borane forms a stable complex with the resulting amine. Acidic methanolysis is required to break the B-N bond. |

Protocol:

-

Dissolve 5-methanesulfonylthiophene-2-carbonitrile (5 mmol) in anhydrous THF (15 mL) under N₂.

-

Cool to 0°C.

-

Dropwise add BH₃·THF (12.5 mmol). Gas evolution (H₂) may occur.[2][3]

-

Allow to warm to RT and stir for 4 hours.

-

The "Gotcha" Step (Quench): Cool to 0°C. Slowly add MeOH (caution: vigorous bubbling). Then add 4M HCl in Dioxane or concentrated HCl (2 mL).

-

Reflux for 1 hour. This step is non-negotiable; it frees the amine from the boron complex.

-

Concentrate to dryness. The residue is the hydrochloride salt.[4]

Troubleshooting Center & FAQs

Issue: Low Yield in Step 1 (Sulfonylation)

Q: My starting material remains unreacted even after 24 hours.

-

Diagnosis: Catalyst death due to oxidation or wet solvent.

-

Fix:

-

Degas DMSO: DMSO is hygroscopic.[1] Sparge it with Argon for 15 mins before use.

-

Ligand Check: Ensure L-Proline is added. Without the ligand, CuI precipitates as inactive clusters.

-

Temperature: If running at 80°C, increase to 100°C. Thiophenes are electron-rich, making the C-Br bond stronger and harder to displace than in phenyl systems.[1]

-

Issue: "Gummy" Product in Step 2

Q: After reducing the nitrile, I get a sticky white gum that isn't soluble in organic solvents.

-

Diagnosis: This is the Boron-Amine complex, not the free amine.

-

Fix: You skipped the acidic reflux.

Issue: Impurities in Final Product

Q: I see a dimer (secondary amine) in my LCMS.

-

Diagnosis: Intermediate imine reacted with the already formed amine.

-

Fix:

-

Concentration: Run the reduction more dilute (0.1 M).

-

Reagent Order: Ensure BH₃ is in excess before the nitrile is fully added (Reverse Addition), or simply add BH₃ rapidly at 0°C to ensure hydride is always in excess.

-

Purification & Isolation Logic

The free base of this amine is prone to oxidative degradation (turning black/brown) upon air exposure. Always isolate as the Hydrochloride Salt.

Figure 2: Salt formation workflow to ensure long-term stability of the target amine.[1]

References

-

Copper-Catalyzed Coupling of Aryl Halides with Sulfinates: Ma, D.; Cai, Q. Amino Acid Promoted CuI-Catalyzed Coupling of Aryl Halides with Sulfinic Acid Salts. Org.[1] Lett.2003 , 5, 3799–3802. [1]

-

Nitrile Reduction Methodology: Reduction of Nitriles to Amines using Borane-THF. [1]

-

Thiophene Amine Salt Stabilization: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC PubMed Central. [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

Technical Support Center: Purification of (5-Methanesulfonylthiophen-2-yl)methanamine

Welcome to the technical support guide for the purification of crude (5-Methanesulfonylthiophen-2-yl)methanamine. This document provides practical, in-depth guidance in a question-and-answer format to help you troubleshoot common challenges and achieve high purity for your compound. The advice herein is grounded in established chemical principles and best practices for handling polar, amine-containing molecules.

Section 1: Initial Assessment & Common Impurities

Q1: What are the most probable impurities in my crude this compound, and how do they influence my purification strategy?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. Impurities in a synthetic product typically arise from unreacted starting materials, side reactions, or subsequent degradation.[1] For a molecule like this compound, which contains a primary amine and a sulfone group, you should anticipate the following:

-

Synthesis-Related Impurities:

-

Unreacted Precursors: Depending on the synthetic route, this could include the corresponding nitrile, oxime, or halide precursor. These are generally less polar than the amine product.

-

By-products: Over-alkylation can lead to the formation of a secondary amine. Dimerization or polymerization products may also be present, which are typically much less soluble.

-

Residual Reagents: Inorganic salts from reducing agents (e.g., borohydride salts) or leftover acids/bases from pH adjustments.

-

-

Degradation Products: Primary amines can be susceptible to slow oxidation upon exposure to air, leading to colored impurities.

Causality & Strategy: The high polarity of your target compound, driven by the methanesulfonyl and aminomethyl groups, is the key differentiator. Most organic precursors and by-products will be less polar. This polarity difference is what you will exploit in both chromatography and recrystallization. Inorganic salts, being highly polar, must be removed, typically by an aqueous workup or by selecting a recrystallization solvent in which they are insoluble.

Q2: How should I perform a preliminary purity assessment of my crude product?

A2: A quick, preliminary assessment is crucial to decide on the best purification method. A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

Protocol: Preliminary Purity Assessment

-

TLC Analysis:

-

Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F254).

-

Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like methanol or dichloromethane (DCM).

-

Mobile Phase (Eluent): Due to the polar and basic nature of your amine, a polar solvent system is required. Start with a 95:5 mixture of Dichloromethane/Methanol. To prevent streaking, which is common with amines on acidic silica gel, add a small amount of a basic modifier.[2] A good starting point is 94:5:1 DCM/Methanol/Triethylamine (TEA) .

-

Visualization: Check the plate under a UV lamp (254 nm). Then, stain the plate using a potassium permanganate (KMnO₄) dip or ninhydrin stain, which is specific for primary amines.

-

Interpretation: A single major spot (your product) with minor, well-separated spots for impurities suggests recrystallization may be sufficient. Multiple spots of significant intensity or spots that are very close to your product (low separation factor) indicate that column chromatography is necessary.[2]

-

-

¹H NMR Spectroscopy:

-

Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

Analyze the spectrum for unexpected peaks. The presence of sharp signals in the aromatic or aliphatic region that do not correspond to your product structure suggests organic impurities. Broad signals may indicate the presence of residual water or inorganic salts.

-

Section 2: Primary Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>85-90%).[3] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q3: My TLC analysis looks promising. How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.[3][4]

Protocol: Solvent Screening for Recrystallization

-

Place approximately 20-30 mg of your crude material into several small test tubes.

-

To each tube, add a different solvent dropwise from the list below, starting at room temperature.

-

If the compound does not dissolve at room temperature, gently heat the test tube. If it dissolves completely when hot, it is a potential candidate.

-

Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.

-

A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Table 1: Recommended Solvents for Recrystallization Screening

| Solvent / Mixture | Rationale & Expected Behavior |

| Isopropanol (IPA) | Often an excellent choice for polar compounds. Less volatile than methanol/ethanol, allowing for slower crystal growth. |

| Ethanol (EtOH) | A common, effective polar protic solvent. |

| Methanol (MeOH) | May be too good a solvent, potentially reducing yield. Can be effective when used in a mixture.[5] |

| Ethyl Acetate / Heptane | A binary system. Dissolve the crude product in a minimal amount of hot ethyl acetate (a moderately polar solvent) and then add heptane (a non-polar anti-solvent) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |

| Water | Given the high polarity, solubility in hot water is possible. However, the high boiling point can sometimes lead to "oiling out". |

Troubleshooting Recrystallization

Caption: Troubleshooting flowchart for common recrystallization issues.

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly, causing the compound to crash out of solution above its melting point.[6]

Solutions:

-

Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.

-

Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to a colder environment like an ice bath. Insulating the flask with glass wool can promote even slower cooling.

-

Change Solvents: If the problem persists, the solvent's boiling point may be too high. Choose a solvent with a lower boiling point or use a binary solvent system.

Q5: The solution is clear even after cooling in an ice bath. How can I induce crystallization?

A5: This indicates that the solution is not yet supersaturated, or that nucleation (the initial formation of crystals) has not begun.[6]

Solutions:

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[6]

-

Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystal growth.

-

Reduce Solvent Volume: The most common cause is using too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[6]

Section 3: Purification by Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[7]

Caption: General workflow for purification by column chromatography.

Q6: How do I select the right mobile phase for purifying my polar amine on a silica gel column?

A6: The goal is to find a solvent system that moves your target compound off the baseline with a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.[7] This Rf value typically provides the best separation on a column.

Protocol: TLC Method Development

-

Start with a Binary System: Begin with a mixture of a non-polar solvent and a polar solvent. Given the high polarity of your compound, a good starting point is Dichloromethane (DCM) with Methanol (MeOH). Test solvent systems like 98:2, 95:5, and 90:10 DCM:MeOH.

-

Add a Basic Modifier: As mentioned earlier, add ~0.5-1% Triethylamine (TEA) or a few drops of aqueous ammonia to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving the chromatography of basic compounds like amines.[2]

-

Adjust Polarity:

-

If Rf is too low (spot stays at the bottom): Increase the polarity of the mobile phase by increasing the proportion of methanol.

-

If Rf is too high (spot runs to the top): Decrease the polarity by reducing the proportion of methanol.

-

-

Consider Gradient Elution: If there is a large polarity difference between your impurities and your product, a gradient elution during the column run (starting with a less polar solvent system and gradually increasing the polarity) will be most effective.

Table 2: Suggested Starting Solvent Systems for TLC Analysis

| System # | Composition | When to Use |

| 1 | 95:5 Dichloromethane / Methanol (+1% TEA) | Good starting point for polar amines. |

| 2 | 90:10 Dichloromethane / Methanol (+1% TEA) | If product Rf is too low in System 1. |

| 3 | 9:1 Ethyl Acetate / Hexane (+1% TEA) | Less polar system; useful for eluting non-polar impurities first. |

| 4 | 80:18:2 Chloroform / Methanol / NH₄OH | A more polar, classic system for highly polar bases. |

Q7: My compound streaks badly on the TLC plate and doesn't move from the baseline, even with 20% Methanol in DCM. What should I do?

A7: This behavior strongly indicates that your compound is irreversibly adsorbing to the acidic silica gel.

Solutions:

-

Ensure a Basic Modifier is Present: This is the most common oversight. Double-check that you have added triethylamine or ammonia to your eluent. Without it, the basic amine will bind tightly to the acidic stationary phase.

-

Use a Different Stationary Phase: If a basic modifier is not enough, the silica gel may be too acidic. Consider using a different stationary phase:

-

Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds.[7] You will need to re-develop your TLC method on alumina plates.

-

Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. In this system, polar compounds elute first. This can be a very effective but more expensive option.

-

Section 4: Post-Purification and Final Analysis

Q8: How do I confirm the purity and identity of my final product?

A8: After combining the pure fractions from chromatography or collecting your recrystallized product, you must confirm its purity and verify its chemical structure.

-

Purity Confirmation: Run a final TLC of your isolated product against the crude material and starting materials. The final product should show a single, clean spot. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity.

-

Identity Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound. The resulting spectra should be clean and all peaks should be assignable to the protons and carbons in the this compound structure.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like Electrospray Ionization (ESI) are well-suited for polar molecules and should show a strong signal for the protonated molecule [M+H]⁺.

-

Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.

-

References

-

Organic Syntheses. (n.d.). Procedure for O-2-Naphthyl dimethylthiocarbamate. Organic Syntheses. Retrieved from [Link]

-

Mirante. (n.d.). Recrystallization Of Meth. Mirante Sema. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

-

Macdonald, J. E., et al. (2013). Synthesis and Characterization of 2‐Thiophenemethanamine‐2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

-

Magritek. (n.d.). Column Chromatography. Magritek. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. University of Victoria, Department of Chemistry. Retrieved from [Link]

-